

optimizing HPG1860 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HPG1860	
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Technical Support Center: HPG1860

This technical support center provides guidance and answers to frequently asked questions regarding the experimental use and dosage optimization of **HPG1860**, a potent and selective non-bile acid Farnesoid X Receptor (FXR) agonist.

Frequently Asked Questions (FAQs)

Q1: What is **HPG1860** and what is its mechanism of action?

A1: **HPG1860** is a structurally novel, non-bile acid, full agonist of the Farnesoid X Receptor (FXR).[1][2][3] FXR is a nuclear receptor highly expressed in the liver and gastrointestinal tract that plays a crucial role in regulating the expression of genes involved in bile acid homeostasis, inflammation, fibrosis, and lipid and glucose metabolism.[1][4][5] By activating FXR, **HPG1860** modulates these pathways, making it a promising therapeutic candidate for conditions such as non-alcoholic steatohepatitis (NASH).[1][6]

Q2: What are the key differences between **HPG1860** and first-generation FXR agonists?

A2: **HPG1860** is a next-generation, non-bile acid FXR agonist.[4][5][7] This structural difference is significant, as some first-generation bile acid-derived FXR agonists have been associated with side effects. **HPG1860** has shown a favorable safety profile in clinical trials, notably with no significant increases in LDL-cholesterol at therapeutic doses, a concern with some other FXR agonists.[2][4][7]



Q3: What preclinical evidence supports the efficacy of **HPG1860**?

A3: In preclinical studies using mouse models of NASH (high-fat diet and carbon tetrachloride-induced), **HPG1860** demonstrated significant efficacy.[4][6] It was shown to improve liver fibrosis and Non-alcoholic Fatty Liver Disease (NAFLD) Activity Scores (NAS).[4][6] Specifically, at doses of 1, 3, and 10 mg/kg, **HPG1860** substantially decreased markers of liver injury such as ALT and AST, reduced steatosis in a dose-dependent manner, and alleviated liver inflammation.[6]

Q4: What is the recommended starting dose for in-human studies?

A4: Based on Phase I and II clinical trial data, dose-ranging studies are recommended. In a Phase IIa study in NASH patients, doses of 3 mg, 5 mg, and 8 mg administered orally once daily were evaluated.[4][7][8] The 8 mg dose showed the most significant reduction in liver fat content.[4][5] However, the incidence of pruritus (itching) was also highest at this dose.[4][7] Therefore, the optimal starting dose for a new study would depend on the specific research question and patient population, balancing efficacy with tolerability.

Q5: What are the expected pharmacokinetic properties of **HPG1860**?

A5: **HPG1860** exhibits a favorable pharmacokinetic profile with good oral bioavailability, ranging from 52.1% to 77.2% across multiple preclinical species.[4][6] Phase I studies in healthy volunteers confirmed a favorable PK profile for once-daily oral dosing.[2]

Troubleshooting Guide

Issue 1: Suboptimal efficacy observed in an in vivo experiment.

- Possible Cause 1: Incorrect Dosage.
 - Recommendation: Review the preclinical data. In mouse models of NASH, efficacy was observed at doses of 1, 3, and 10 mg/kg.[6] Ensure that the dose used in your experiment is within this range and has been appropriately scaled for the animal model being used.
- Possible Cause 2: Insufficient Duration of Treatment.



- Recommendation: The Phase IIa clinical trial in humans was conducted over a 12-week
 period.[4][7] Ensure your experimental timeline is sufficient to observe a therapeutic effect.
- Possible Cause 3: Model Selection.
 - Recommendation: HPG1860 has been shown to be effective in high-fat diet and CCl4-induced NASH models.[4][6] If you are using a different model, the pathological pathways may differ, potentially affecting the efficacy of an FXR agonist.

Issue 2: High incidence of pruritus observed in a clinical study.

- Possible Cause: Dose is too high.
 - Recommendation: Pruritus is a known side effect of FXR agonists. In the Phase IIa RISE study, the incidence of treatment-related pruritus increased with the dose of HPG1860 (9.1% at 3 mg, 9.5% at 5 mg, and 27.3% at 8 mg).[4][7] Consider evaluating a lower dose or implementing a dose-titration strategy to improve tolerability.

Issue 3: Lack of significant change in LDL-cholesterol.

This is an expected finding. Unlike some other FXR agonists, HPG1860 has not been associated with significant increases in LDL-cholesterol at the doses tested in clinical trials (3 mg, 5 mg, and 8 mg).[4][7] This is considered a favorable aspect of its safety profile.

Data Summary Tables

Table 1: Summary of **HPG1860** Phase IIa "RISE" Clinical Trial Efficacy Results

Dosage (once daily)	Mean Relative Change in Liver Fat Content (LFC) at Week 12	p-value vs. Placebo
Placebo	+0.68%	-
3 mg	-20.15%	0.004[4]
5 mg	-7.08%*	0.244[4][5]
8 mg	-38.64%	<0.0001[4][5]



*Note: The relatively reduced efficacy in the 5 mg cohort may be due to the lower baseline LFC in that group compared to other cohorts.[4][5]

Table 2: Summary of HPG1860 Phase IIa "RISE" Clinical Trial Tolerability Data

Dosage (once daily)	Incidence of Treatment-Related Pruritus
3 mg	9.1%[4][7]
5 mg	9.5%[4][7]
8 mg	27.3%[4][7]

Table 3: Summary of **HPG1860** Phase I Multiple Ascending Dose (MAD) Pharmacodynamic Data

Dosage (once daily for 14 days)	Decrease in C4 Biomarker vs. Placebo
5 mg	93.1%[2]
10 mg	97.0%[2]
20 mg	97.6%[2]

Experimental Protocols

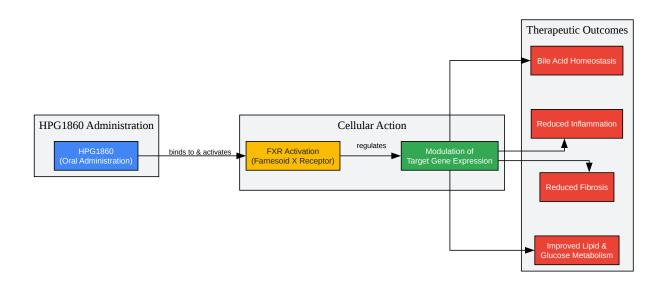
Protocol: Phase IIa "RISE" Clinical Trial for HPG1860 in NASH Patients

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[7][9]
- Participants: 87 adult patients with presumed non-cirrhotic non-alcoholic steatohepatitis (NASH).[7][10]
- Treatment Arms:
 - HPG1860 3 mg, orally, once daily[8][9]
 - HPG1860 5 mg, orally, once daily[8][9]



- **HPG1860** 8 mg, orally, once daily[8][9]
- Placebo, orally, once daily[9]
- Duration: 12 weeks of treatment.[8]
- Primary Endpoint: Safety and tolerability of HPG1860.[4][7][8]
- · Secondary Endpoints:
 - Percent change from baseline in liver fat content (LFC) measured by MRI proton density fat fraction (MRI-PDFF).[4][7]
 - Plasma pharmacokinetics of HPG1860.[4][7]
 - Pharmacodynamic parameters and serum NASH biomarkers.[4][7]

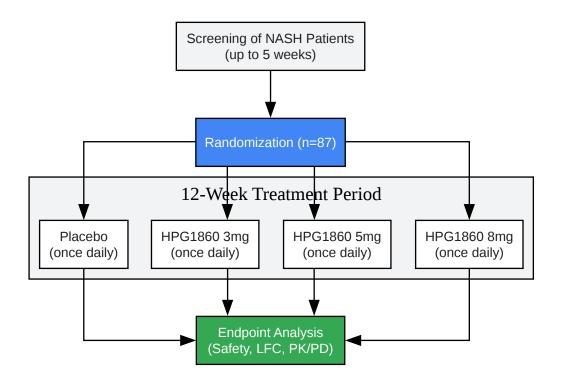
Visualizations





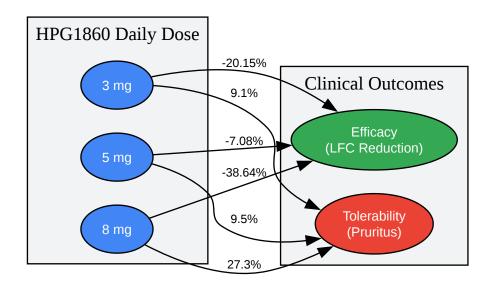
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Caption: **HPG1860** activates FXR to regulate genes, leading to therapeutic effects.



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Caption: Workflow of the Phase IIa RISE clinical trial for HPG1860.



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Caption: Relationship between **HPG1860** dosage, efficacy, and tolerability.

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- To cite this document: BenchChem. [optimizing HPG1860 dosage for maximum efficacy].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614967#optimizing-hpg1860-dosage-for-maximum-efficacy]

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